molecular formula C51H52O22 B1251350 Lapathoside B

Lapathoside B

Katalognummer: B1251350
Molekulargewicht: 1016.9 g/mol
InChI-Schlüssel: IZEAEHCVLNYCTN-WGWFIJCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Lapathoside B is a phenylpropanoid-derived disaccharide ester (PSE) identified in plants of the Reynoutria and Polygonum genera. Structurally, it consists of a sucrose backbone acylated with feruloyl and coumaroyl moieties. Key characteristics include:

  • Molecular formula: C₅₁H₅₂O₂₂ (observed via HR-FAB-MS at m/z 1039.2842 [M+Na]⁺) .
  • UV-Vis profile: Absorption maxima at 220, 290, and 315 nm, typical of phenylpropanoid esters .
  • Fragmentation pattern: Sequential loss of feruloyl and coumaroyl groups during LC-MS analysis, distinguishing it from analogs like Lapathoside A .

Eigenschaften

Molekularformel

C51H52O22

Molekulargewicht

1016.9 g/mol

IUPAC-Name

[(2S,3S,4R,5R)-4-hydroxy-2,5-bis[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C51H52O22/c1-64-36-22-29(6-15-33(36)53)10-18-41(56)67-25-39-45(60)47(62)48(63)50(70-39)73-51(27-69-43(58)20-12-31-8-17-35(55)38(24-31)66-3)49(71-44(59)21-9-28-4-13-32(52)14-5-28)46(61)40(72-51)26-68-42(57)19-11-30-7-16-34(54)37(23-30)65-2/h4-24,39-40,45-50,52-55,60-63H,25-27H2,1-3H3/b18-10+,19-11+,20-12+,21-9+/t39-,40-,45-,46-,47+,48-,49+,50-,51+/m1/s1

InChI-Schlüssel

IZEAEHCVLNYCTN-WGWFIJCNSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O)OC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)OC)O)O)O)O

Kanonische SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC(=C(C=C6)O)OC)O)O)O)O

Synonyme

lapathoside B

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Lapathoside B belongs to a class of phenylpropanoid sucrose esters (PSEs) with varying acyl substitutions. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Lapathoside B and Analogs

Compound Molecular Weight (Da) UV Maxima (nm) Acyl Groups Key Bioactivities
Lapathoside B 1015.31 220, 290, 315 3-p-coumaroyl, 1,6,6′-triferuloyl Moderate antioxidant activity; inferred anticancer potential
Lapathoside A 985.30 220, 290, 315 1,6′-diferuloyl, 3,6-di-p-coumaroyl Strong apoptosis induction in pancreatic cancer cells (IC₅₀: 15–25 µM)
Vanicoside B 955.29 220, 290, 315 3,6-di-p-coumaroyl, 1-feruloyl Low DPPH scavenging (32% at 95 µg/mL); moderate α-glucosidase inhibition (IC₅₀: ~23.8 µM)
Lapathoside D - 220, 288, 325 Diacetyl derivatives High antioxidant activity (75% DPPH scavenging at 95 µg/mL)
Tatariside B 893.28 220, 290, 315 Not fully characterized Antioxidant activity; structural isomerism with Vanicoside B

Key Findings :

Structural Differences :

  • Lapathoside B is distinguished by triferuloyl substitutions , whereas Lapathoside A has diferuloyl groups and additional coumaroyl moieties .
  • Vanicoside B lacks the triferuloyl arrangement, contributing to its lower antioxidant efficacy compared to Lapathosides .

Bioactivity Trends: Antioxidant Activity: Lapathoside D > Lapathoside B > Vanicoside B, linked to acyl group complexity and electron-donating capacity . Enzyme Inhibition: Vanicoside B and Lapathoside C show α-glucosidase inhibition, but Lapathoside B’s role in diabetes management remains unexplored .

Fragmentation Patterns :

  • Lapathoside B loses feruloyl moieties during MS/MS, unlike Lapathoside A, which sheds coumaroyl groups first. This reflects their acyl group positioning and stability .

Q & A

Q. What methods are recommended for isolating and structurally characterizing Lapathoside B from natural sources?

Lapathoside B, like its analog Lapathoside A, is typically isolated via solvent extraction and chromatographic techniques (e.g., HPLC, column chromatography). Structural elucidation requires advanced spectroscopic methods, including LC-MS/MS for molecular weight determination and NMR (1H, 13C, 2D-COSY, HMBC) for resolving stereochemistry and connectivity . Researchers should prioritize purity validation (≥95%) using HPLC and compare spectral data with existing literature to confirm identity .

Q. How can researchers design in vitro assays to assess Lapathoside B’s cytotoxicity and apoptotic effects?

Standard protocols involve:

  • Cell viability assays (e.g., MTT, CCK-8) using dose-response curves (e.g., 0–100 µM) to determine IC50 values .
  • Apoptosis detection via Annexin V/PI staining with flow cytometry, complemented by Western blotting for apoptotic markers (e.g., cleaved caspase-3, PARP) .
  • Include non-cancerous cell lines (e.g., HEK-293) as controls to evaluate selectivity .

Q. What are the ethical considerations when designing preclinical studies on Lapathoside B?

Follow institutional review board (IRB) guidelines for in vitro and in vivo studies , ensuring transparency in data reporting and avoiding data manipulation. Document negative results to prevent publication bias and maintain lab notebooks with raw data traces .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported cytotoxicity data for Lapathoside B across studies?

Contradictions may arise from variations in:

  • Cell culture conditions (e.g., serum concentration, passage number).
  • Compound solubility (use DMSO controls ≤0.1% to avoid solvent toxicity). Mitigate discrepancies by replicating experiments across independent labs and standardizing protocols (e.g., ATCC cell line authentication) .

Q. What experimental strategies can optimize Lapathoside B’s synthetic yield and scalability?

For total synthesis:

  • Prioritize stereoselective glycosylation to assemble the disaccharide moiety.
  • Use protecting groups (e.g., acetyl, benzyl) to enhance reaction efficiency.
  • Monitor reaction progress via TLC and optimize catalysts (e.g., TEMPO for oxidation) . Publish detailed synthetic protocols in supplementary materials to aid reproducibility .

Q. How can researchers investigate Lapathoside B’s modulation of the PI3K/AKT pathway in cancer cells?

  • Perform phosphorylation profiling using Western blotting or ELISA to quantify p-AKT, p-FAK, and downstream targets (e.g., mTOR).
  • Combine with siRNA knockdown of AKT to confirm pathway dependency .
  • Use computational docking studies (e.g., AutoDock Vina) to predict Lapathoside B’s binding affinity to PI3K .

Q. What statistical approaches are suitable for analyzing dose-dependent apoptotic effects of Lapathoside B?

  • Apply non-linear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC50 values (GraphPad Prism).
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Report confidence intervals and effect sizes to enhance reproducibility .

Methodological Challenges and Solutions

Q. How to address low bioavailability of Lapathoside B in in vivo models?

  • Formulate Liposomal or nanoparticle-based delivery systems to enhance solubility.
  • Conduct pharmacokinetic studies (e.g., plasma concentration-time curves) with LC-MS quantification .

Q. What techniques validate Lapathoside B’s target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) to confirm direct binding to target proteins.
  • CRISPR-Cas9 knockout models to assess loss-of-function effects on apoptosis .

Q. How to design combination therapy studies with Lapathoside B and chemotherapeutics?

  • Use synergy analysis (e.g., Chou-Talalay method) to calculate combination indices (CI).
  • Test sequential vs. concurrent dosing regimens to identify optimal scheduling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lapathoside B
Reactant of Route 2
Lapathoside B

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